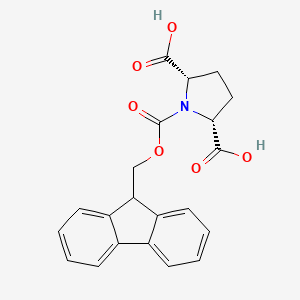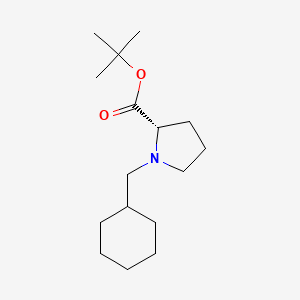
tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of tert-butyl (tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate is not fully understood. However, it is believed to function as a chiral auxiliary in various chemical reactions, allowing for the selective synthesis of chiral compounds. It may also act as a ligand in catalytic reactions, facilitating the formation of specific chemical bonds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of tert-butyl (tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate. However, it is believed to be relatively non-toxic and has low environmental impact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl (tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, has high purity, and is stable under a range of conditions. However, its use may be limited by its high cost and limited availability.
Direcciones Futuras
There are several potential future directions for research on tert-butyl (tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate. These include further studies on its potential applications as a chiral building block in the synthesis of biologically active compounds, as well as its use as a ligand in catalytic reactions. Additionally, research could focus on developing more cost-effective and environmentally friendly synthesis methods for this compound.
Métodos De Síntesis
Tert-butyl (tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate can be synthesized through a multistep reaction process involving the use of various reagents and solvents. The synthesis method involves the condensation of tert-butyl 2-oxocyclohexanecarboxylate with (S)-proline in the presence of a base catalyst, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the esterification of the resulting carboxylic acid with tert-butyl alcohol.
Aplicaciones Científicas De Investigación
Tert-butyl (tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate has been widely used in scientific research due to its potential applications in various fields. It has been studied for its potential use as a chiral building block in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals. Additionally, it has been used as a ligand in catalytic asymmetric reactions, as well as a reagent in the synthesis of natural products.
Propiedades
IUPAC Name |
tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2/c1-16(2,3)19-15(18)14-10-7-11-17(14)12-13-8-5-4-6-9-13/h13-14H,4-12H2,1-3H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSHLMFXCWLZHK-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN1CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

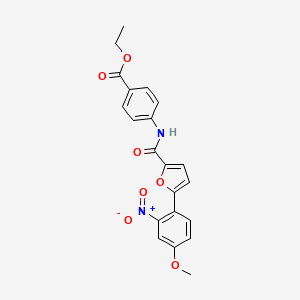
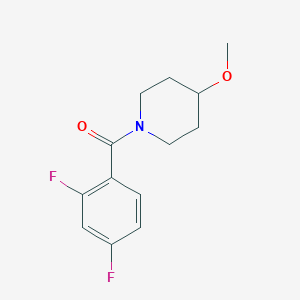

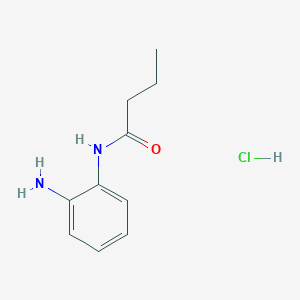
![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2938655.png)
amine hydrochloride](/img/structure/B2938656.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one](/img/structure/B2938658.png)


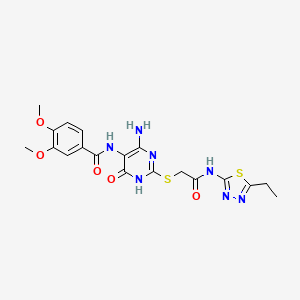
![N-cyclohexyl-2-(2,5-dimethylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2938665.png)
![(1R,5S)-3-methylene-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2938667.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea](/img/structure/B2938669.png)
